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molecular formula C9H12O2 B1295152 2,4-Dimethoxytoluene CAS No. 38064-90-3

2,4-Dimethoxytoluene

Cat. No. B1295152
M. Wt: 152.19 g/mol
InChI Key: OSNMRWURXNWCGA-UHFFFAOYSA-N
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Patent
US07534788B2

Procedure details

To a solution of 2,4-dimethoxytoluene (5.50 g, 36.1 mmol) in 55 mL of N-methyl-N-phenyl-formamide was added at 0° C. POCl3 (10.9 mL, 3 eq.), and the mixture was heated for 60 Min. to 80° C. After cooling, the reaction mixture was poured onto crashed ice, the precipitate filtered and washed twice with water/MeOH=8/2 to leave after drying 5.40 g of the title product as light yellow crystals.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
10.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH3:11].O=P(Cl)(Cl)Cl.CN(C1C=CC=CC=1)[CH:19]=[O:20]>>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[C:4]([CH3:11])=[CH:5][C:6]=1[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C
Name
Quantity
55 mL
Type
reactant
Smiles
CN(C=O)C1=CC=CC=C1
Step Two
Name
Quantity
10.9 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 80° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed twice with water/MeOH=8/2
CUSTOM
Type
CUSTOM
Details
to leave
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 5.40 g of the title product as light yellow crystals

Outcomes

Product
Name
Type
Smiles
COC1=C(C=O)C=C(C(=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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